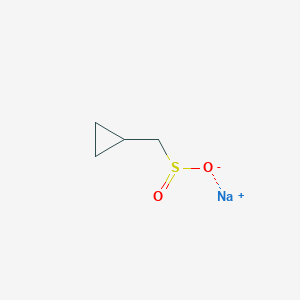

Sodium cyclopropylmethanesulfinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

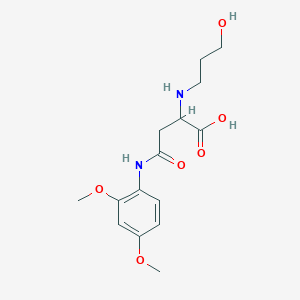

Sodium cyclopropylmethanesulfinate is a chemical compound with the molecular formula C4H7NaO2S. It has a molecular weight of 142.15 . It is typically stored in an inert atmosphere, under -20°C .

Synthesis Analysis

Sodium sulfinates, such as Sodium cyclopropylmethanesulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They are used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones .Molecular Structure Analysis

The molecular structure and interaction mechanisms of Sodium cyclopropylmethanesulfinate can be probed via theoretical, experimental, and computational approaches . Molecular dynamics (MD) simulations at atomistic resolution have been widely implemented to elucidate the mechanisms responsible for macroscale experimental observables .Chemical Reactions Analysis

The chemical reactions involving Sodium cyclopropylmethanesulfinate can be studied using a variety of electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .科学的研究の応用

Synthesis of Fluorinated Ketones :Sodium cyclopropylmethanesulfinate, along with other sulfinate salts, has been utilized in the synthesis of distally fluorinated ketones. This involves the ring cleavage reactions of tertiary cyclopropanols derived from carboxylic esters. These reactions, facilitated by copper(ii) acetate catalysts and various sulfinate salts, including sodium cyclopropylmethanesulfinate, lead to the formation of fluorinated ketones, which have significant applications in organic synthesis (Konik et al., 2017).

Hydrosulfonylation Reactions :Sodium cyclopropylmethanesulfinate plays a role in hydrosulfonylation reactions. In a study, hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates was described. The process demonstrated the ability to produce β- or γ-addition products with high selectivity and yield, showcasing the versatility of sodium cyclopropylmethanesulfinate in these reactions (Miao et al., 2016).

Cyclopropanone Equivalent in Organic Synthesis :Cyclopropanone derivative 1-(arylsulfonyl)cyclopropanol, prepared from sodium arylsufinate, acts as a cyclopropanone equivalent. This compound is used to react with terminal acetylenes and disubstituted amines, enabling the synthesis of 1-alkynyl cyclopropylamines. This application demonstrates the utility of sodium cyclopropylmethanesulfinate derivatives in the preparation of complex organic molecules (Liu et al., 2008).

Formation of High-Energy Materials :Sodium cyclopropylmethanesulfinate derivatives have been used in the preparation of strained cyclopropanes with multi-nitro groups. These compounds are of interest as high-energy materials, showcasing the potential of sodium cyclopropylmethanesulfinate in the field of materials science and engineering (Mondal, 2005).

Catalytic Annulation in Organic Synthesis :Studies have shown the use of sodium cyclopropylmethanesulfinate in iodine-catalyzed electrophilic cyclization, leading to the formation of functionalized 3-sulfenylcoumarin and 3-sulfenylquinolinone derivatives. These reactions highlight the utility of sodium cyclopropylmethanesulfinate in creating complex, functionalized organic molecules, which could have potential applications in medicinal chemistry (Wu et al., 2017).

Trifluoromethylation Reactions :Sodium cyclopropylmethanesulfinate is used in free-radical cascade trifluoromethylation/cyclization reactions, particularly in the synthesis of CF3-containing oxindoles and pyrrolidines. This application is important in pharmaceutical chemistry, where trifluoromethyl groups are frequently introduced to modify the properties of drug molecules (Zhang et al., 2014).

Safety and Hazards

特性

IUPAC Name |

sodium;cyclopropylmethanesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S.Na/c5-7(6)3-4-1-2-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPMFPKRKZPWJW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)

![7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B3003267.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B3003268.png)

![2-Chloro-1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3003270.png)

![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)

![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3003277.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)